

SP600125: A Comparative Guide to its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

SP600125 is a potent, cell-permeable, and reversible inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress stimuli, inflammation, and apoptosis.[1][2] While widely used as a tool to probe JNK signaling, a comprehensive understanding of its selectivity profile against the broader human kinome is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a detailed comparison of **SP600125**'s inhibitory activity against its primary JNK targets and a wide panel of other kinases, supported by experimental data and detailed protocols.

Quantitative Kinase Selectivity Profile of SP600125

The inhibitory activity of **SP600125** has been profiled against a large panel of human kinases. The following tables summarize the IC50 values, providing a quantitative measure of its potency and selectivity. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of **SP600125** against JNK Isoforms



| Kinase | IC50 (nM) |
|--------|-----------|
| JNK1 | 40 |
| JNK2 | 40 |
| JNK3 | 90 |

Data sourced from commercial supplier information.[1]

Table 2: Selectivity Profile of SP600125 against a Panel of 80 Human Kinases



| Kinase | IC50 (μM) | Kinase | IC50 (μM) |
|--------------------------------|-------------------------------|----------------|-----------|
| Primary Targets | Off-Targets (High Potency) | | |
| JNK1/SAPK1c | 0.04 | DYRK1A | 0.16 |
| JNK2/SAPK1a | 0.04 | MKK4/SEK1 | 0.20 |
| JNK3/SAPK1b | 0.09 | MKK7/JNKK2 | >10 |
| Off-Targets (Moderate Potency) | Off-Targets (Low Potency) | | |
| p38α/SAPK2a | 2.1 | - AKT1/PKBα | >10 |
| p38β/SAPK2b | 0.7 | ERK1 | >10 |
| p38y/SAPK3 | >10 | ERK2 | >10 |
| p38δ/SAPK4 | 1.3 | GSK3β | 1.8 |
| AMPK | >10 | MEK1 | >10 |
| Aurora A | 0.06 | PDK1 | >10 |
| Aurora B | 0.2 | PKA | >10 |
| САМККВ | >10 | PKBα/AKT1 | >10 |
| CDK1/cyclin B | 0.12 | ΡΚCα | 1.0 |
| CDK2/cyclin A | 0.16 | ROCK-II | >10 |
| CDK3/cyclin E | 0.17 | RSK1 | >10 |
| CDK5/p25 | 0.14 | RSK2 | >10 |
| CDK6/cyclin D3 | 0.13 | SGK1 | >10 |
| CHK1 | >10 | Src | >10 |
| CHK2 | 0.21 | SYK | >10 |
| CK1 | 0.8 | TrkA | 0.07 |
| CK2 | >10 | Yes1 | >10 |

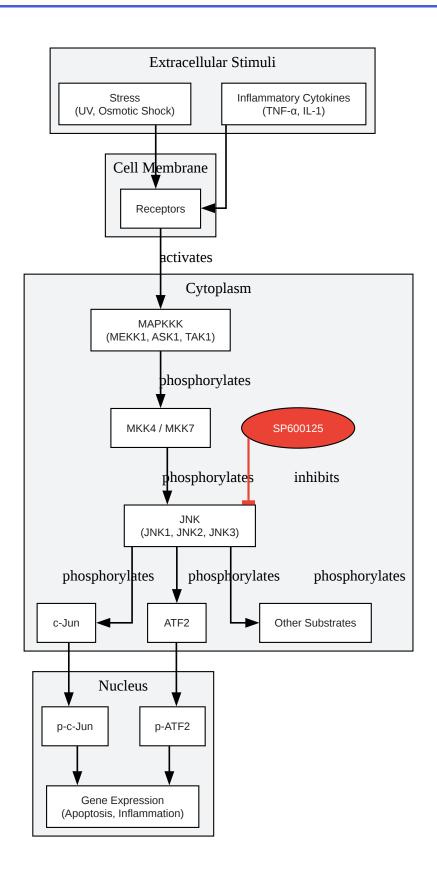


This table presents a selection of kinases from the comprehensive screening data published by Bain et al. (2007).[3][4] The full dataset contains profiling against over 80 kinases.

JNK Signaling Pathway

SP600125 exerts its effects by inhibiting the JNK signaling cascade. This pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling network.





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Caption: The JNK signaling pathway is activated by various extracellular stimuli, leading to the phosphorylation and activation of downstream transcription factors that regulate gene expression.

Experimental Protocols

The determination of kinase inhibition by **SP600125** is typically performed using in vitro kinase assays. Below are detailed methodologies for two common approaches.

Radiometric Kinase Assay

This method measures the incorporation of a radiolabeled phosphate from [y- 32 P]ATP or [y- 33 P]ATP into a specific substrate by the kinase.

Protocol:

- Reaction Mixture Preparation: Prepare a reaction buffer typically containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, and 0.5 mM DTT.
- Kinase and Substrate Addition: Add the purified active kinase and its specific substrate (e.g., GST-c-Jun for JNK) to the reaction mixture.
- Inhibitor Incubation: Add varying concentrations of SP600125 (or vehicle control, e.g.,
 DMSO) to the reaction mixture and pre-incubate for 10-20 minutes at room temperature.
- Initiation of Reaction: Initiate the kinase reaction by adding $[y^{-32}P]ATP$ or $[y^{-33}P]ATP$ (typically at a concentration close to the Km for each kinase).
- Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose P81 paper or by adding a stop solution (e.g., phosphoric acid).
- Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

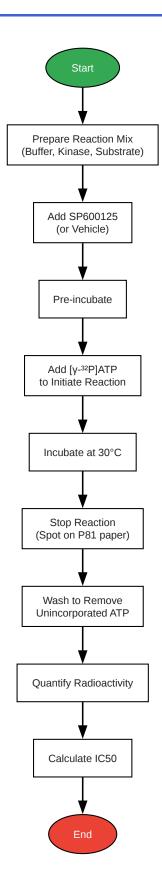






- Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.
- Data Analysis: Calculate the percentage of kinase inhibition for each **SP600125** concentration and determine the IC50 value by fitting the data to a dose-response curve.





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